Cyclo(grgdspa)
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Overview
Description
Cyclo(grgdspa) is a cyclic peptide with the chemical formula C24H38N10O12 and a molecular weight of 658.61832 g/mol This compound is known for its unique structure, which includes multiple amino acids linked in a specific sequence
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(grgdspa) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Cyclization: Once the linear peptide is synthesized, it is cyclized to form the cyclic structure.
Industrial Production Methods
Industrial production of Cyclo(grgdspa) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclo(grgdspa) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Cyclo(grgdspa) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization reactions.
Biology: Investigated for its role in cell signaling and interaction with cell surface receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mechanism of Action
The mechanism of action of Cyclo(grgdspa) involves its interaction with specific molecular targets, such as cell surface receptors. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Cyclo(grgdspa): Known for its unique cyclic structure and specific sequence of amino acids.
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-glycyl): Similar structure but with a different sequence, leading to distinct biological activities.
Cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-glycyl-alanyl): Another variant with a different amino acid sequence.
Uniqueness
Cyclo(grgdspa) is unique due to its specific sequence of amino acids and cyclic structure, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for various scientific research applications.
Properties
CAS No. |
138749-61-8 |
---|---|
Molecular Formula |
C24H38N10O12 |
Molecular Weight |
658.6 g/mol |
IUPAC Name |
(3S)-3-[[2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-1,3-dioxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C24H38N10O12/c1-11(25)20(43)29-7-16(37)32-13(3-2-4-28-24(26)27)21(44)30-8-17(38)33-14(6-19(41)42)22(45)34-15(10-36)23(46)31-12(9-35)5-18(39)40/h9-15H,2-8,25H2,1H3,(H,29,43)(H,30,44)(H,31,46)(H,32,37)(H,33,38)(H,34,45)(H,39,40)(H,41,42)(H4,26,27,28)/t11-,12-,13-,14-,15-/m0/s1 |
InChI Key |
QSJSRXUJAVCFJQ-YTFOTSKYSA-N |
Isomeric SMILES |
C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C=O)C(=O)N[C@@H](CC(=O)O)C=O)N |
SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
Canonical SMILES |
CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C=O)C(=O)NC(CC(=O)O)C=O)N |
138749-61-8 | |
sequence |
AGRGDXD |
Synonyms |
cyclo(Gly-Arg-Gly-Asp-Ser-Asp-Ala) cyclo(glycyl-arginyl-glycyl-aspartyl-seryl-aspartyl-alanyl) cyclo(GRGDSPA) |
Origin of Product |
United States |
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